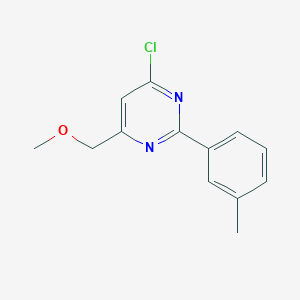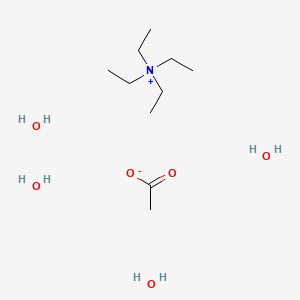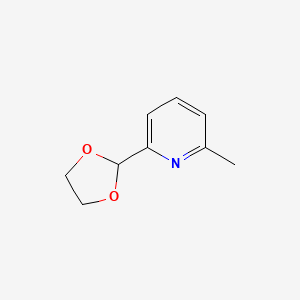
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name (if any), and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure, including its atomic composition, its bond lengths and angles, and its stereochemistry (if any).Chemical Reactions Analysis
This involves a detailed description of the chemical reactions that the compound undergoes, including the reactants, the products, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves a detailed description of the compound’s physical and chemical properties, including its melting point, its boiling point, its solubility in various solvents, its spectral properties (IR, NMR, UV-Vis, etc.), and its reactivity with common reagents.Applications De Recherche Scientifique
-
Organic Chemistry and Drug Development The compound “4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine” could potentially be used in the field of organic chemistry for the synthesis of various complex molecules . These molecules could be used in pharmaceutical research for the development of new drugs . The methods of application or experimental procedures would typically involve various chemical reactions under controlled conditions .
-
Synthesis of Bicyclic Systems This compound could be used in the synthesis of bicyclic systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are two fused pyrimidine rings with four possible structural isomers . The chemistry of these compounds has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .
-
Chemical Synthesis This compound could be used in chemical synthesis as a building block or intermediate . The specific reactions and procedures would depend on the target molecule being synthesized .
-
Material Science In the field of material science, such compounds could be used in the development of new materials with unique properties . The methods of application would involve various chemical reactions and material processing techniques .
-
Biochemistry In biochemistry, this compound could be used in the study of biological systems and processes . It could be used to probe the function of certain proteins or enzymes, or to study the effects of various biochemical pathways .
-
Pharmaceutical Research This compound could be used in pharmaceutical research for the development of new drugs . The methods of application would typically involve various chemical reactions under controlled conditions, and the outcomes could include the successful synthesis of a desired product, or the discovery of a new reaction pathway .
Safety And Hazards
This involves a detailed description of the compound’s safety and hazards, including its toxicity, its flammability, its reactivity, and the precautions that need to be taken when handling it.
Orientations Futures
This involves a discussion of the potential applications of the compound and the research that needs to be done to realize these applications.
Please note that not all of this information may be available for all compounds, especially if the compound is not well-studied. For a specific compound, you would need to consult the primary literature or a reliable database. I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(6-9)13-15-11(8-17-2)7-12(14)16-13/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBPBAWAUMHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383623 | |
| Record name | 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
CAS RN |
438249-83-3 | |
| Record name | 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















